molecular formula C19H18N2O3 B11348823 N-ethyl-5-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide

N-ethyl-5-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11348823
M. Wt: 322.4 g/mol
InChI Key: LMEZOWWDHCGTCU-UHFFFAOYSA-N
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Description

N-ethyl-5-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide is a synthetic compound belonging to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes an oxazole ring substituted with an ethyl group, a methoxyphenyl group, and a phenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzoyl chloride with N-phenylhydroxylamine to form an intermediate, which is then cyclized to produce the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Scientific Research Applications

N-ethyl-5-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-5-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-5-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-ethyl-5-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H18N2O3/c1-3-21(15-7-5-4-6-8-15)19(22)17-13-18(24-20-17)14-9-11-16(23-2)12-10-14/h4-13H,3H2,1-2H3

InChI Key

LMEZOWWDHCGTCU-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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